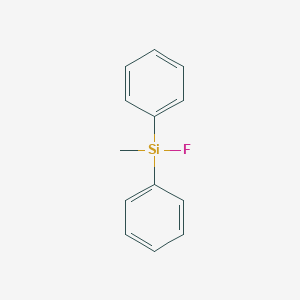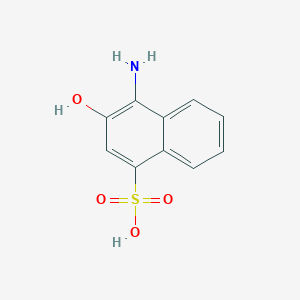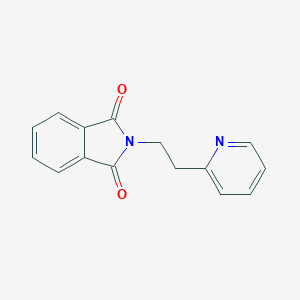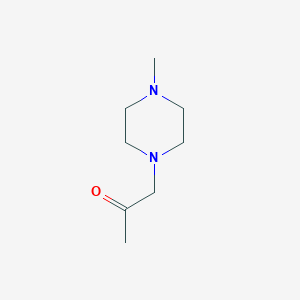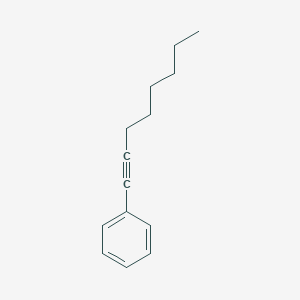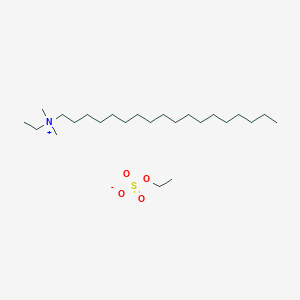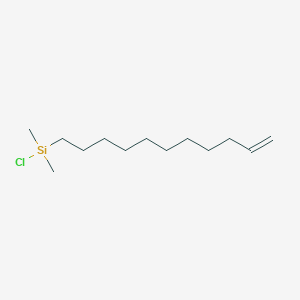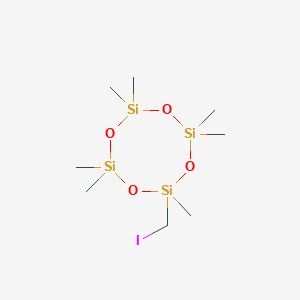
Cyclotetrasiloxane, (iodomethyl)heptamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotetrasiloxane, (iodomethyl)heptamethyl-, also known as D4-iodomethylsiloxane, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as materials science, pharmaceuticals, and biotechnology.
Mécanisme D'action
The mechanism of action of Cyclotetrasiloxane, (iodomethyl)heptamethyl- is not fully understood, but it is believed to involve the disruption of microbial cell membranes, leading to cell death. It may also interact with proteins and enzymes, affecting their function.
Biochemical and Physiological Effects
Studies have shown that Cyclotetrasiloxane, (iodomethyl)heptamethyl- exhibits low toxicity and is well-tolerated in animal models. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclotetrasiloxane, (iodomethyl)heptamethyl- is its versatility, as it can be used in a variety of applications. It is also relatively easy to synthesize and has a long shelf life. However, its use may be limited by its cost and potential environmental impact.
Orientations Futures
There are several potential future directions for research on Cyclotetrasiloxane, (iodomethyl)heptamethyl-. One area of interest is the development of new materials and coatings with enhanced properties, such as improved durability and antimicrobial activity. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, research on the environmental impact of Cyclotetrasiloxane, (iodomethyl)heptamethyl- is necessary to ensure its safe and sustainable use.
Méthodes De Synthèse
The synthesis of Cyclotetrasiloxane, (iodomethyl)heptamethyl- can be achieved through several methods, such as the reaction of methyltrichlorosilane with iodomethane in the presence of a catalyst, or the reaction of tetramethylcyclotetrasiloxane with iodomethane in the presence of a base. The latter method is more commonly used due to its high yield and purity.
Applications De Recherche Scientifique
Cyclotetrasiloxane, (iodomethyl)heptamethyl- has been extensively studied for its potential applications in materials science, particularly in the development of new polymers and coatings. It has also been investigated for its antimicrobial properties, which make it a promising candidate for use in the pharmaceutical industry.
Propriétés
Numéro CAS |
17882-88-1 |
|---|---|
Nom du produit |
Cyclotetrasiloxane, (iodomethyl)heptamethyl- |
Formule moléculaire |
C8H23IO4Si4 |
Poids moléculaire |
422.51 g/mol |
Nom IUPAC |
2-(iodomethyl)-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C8H23IO4Si4/c1-14(2)10-15(3,4)12-17(7,8-9)13-16(5,6)11-14/h8H2,1-7H3 |
Clé InChI |
ARFPGGKVTUQIEK-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CI)(C)C)C |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CI)(C)C)C |
Synonymes |
2-(Iodomethyl)-2,4,4,6,6,8,8-heptamethylcyclooctanetetrasiloxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



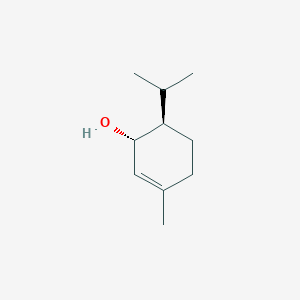
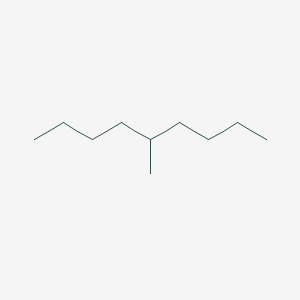
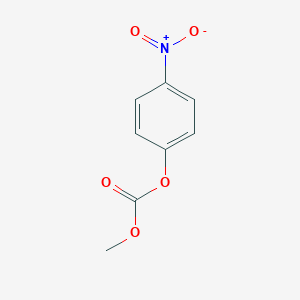
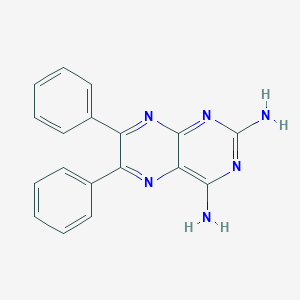
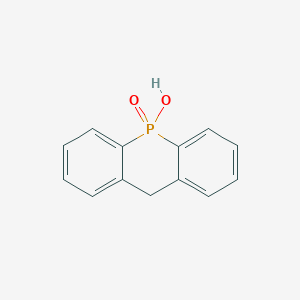
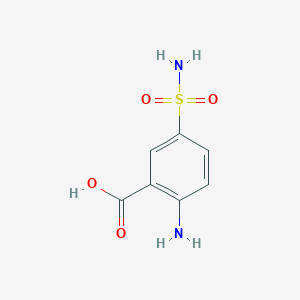
![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
